N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a triazine-based sulfonamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino and piperidinyl groups at the 4- and 6-positions, respectively. The cyclopropanesulfonamide moiety is attached via a methyl linker at the 2-position. This structural design combines the electron-rich triazine ring with a sulfonamide group, a common pharmacophore in antimicrobial and anticancer agents.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S/c1-19(2)13-16-12(10-15-23(21,22)11-6-7-11)17-14(18-13)20-8-4-3-5-9-20/h11,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJHPPDYICTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichloro-6-(Piperidin-1-yl)-1,3,5-Triazine
Reagents : Cyanuric chloride, piperidine, anhydrous tetrahydrofuran (THF), sodium bicarbonate.
Conditions : 0–5°C, nitrogen atmosphere.
Mechanism : Nucleophilic aromatic substitution (SNAr) at position 6. Piperidine’s strong nucleophilicity facilitates substitution under mild conditions.
Reaction :
$$
\text{Cyanuric chloride} + \text{Piperidine} \xrightarrow{\text{THF, 0°C}} \text{2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine} + \text{HCl}
$$
Introduction of Dimethylamino Group at Position 4
Reagents : 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine, dimethylamine hydrochloride, triethylamine, dichloromethane.
Conditions : 40–50°C, reflux.
Mechanism : SNAr at position 4. Dimethylamine, generated in situ, substitutes the chloride.
Reaction :
$$
\text{2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine} + \text{Me}2\text{NH} \xrightarrow{\text{CH}2\text{Cl}_2} \text{2-Chloro-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine} + \text{HCl}
$$
Functionalization at Position 2 with Cyclopropanesulfonamide
Reagents : 2-Chloro-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine, cyclopropanesulfonamide, cesium carbonate, dimethylformamide (DMF).
Conditions : 80–100°C, 12–18 hours.
Mechanism : SNAr at position 2. Deprotonation of cyclopropanesulfonamide by Cs₂CO₃ enhances nucleophilicity, enabling chloride displacement.
Reaction :
$$
\text{2-Chloro-triazine intermediate} + \text{H}2\text{N-SO}2\text{-cyclopropane} \xrightarrow{\text{DMF, Cs}2\text{CO}3} \text{Target compound} + \text{HCl}
$$
Alternative Synthetic Routes
One-Pot Multi-Substitution Approach
Critical Analysis of Reaction Conditions
Characterization and Validation
Key Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.20 (m, 4H, cyclopropane), 2.45 (s, 6H, N(CH₃)₂), 3.85 (t, 4H, piperidine), 4.25 (s, 2H, CH₂).
- LC-MS : m/z 396.2 [M+H]⁺.
Purity : ≥95% (HPLC, C18 column).
Industrial-Scale Considerations
| Challenge | Mitigation Strategy |
|---|---|
| High-cost intermediates | Use continuous flow reactors for Steps 2.1–2.2. |
| Low yield in Step 2.3 | Optimize stoichiometry (1.2 equiv sulfonamide). |
Comparative Evaluation of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise (Sections 2–3) | High regioselectivity, >60% yield. | Multiple isolation steps. |
| One-Pot | Fewer steps. | Lower yield, purity issues. |
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and piperidine group play crucial roles in binding to these targets, while the cyclopropanesulfonamide group may enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s triazine-sulfonamide scaffold is shared with several analogs, but key differences in substituents influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
*Biological activity inferred from structural class.
Key Comparative Insights
Substituent Impact on Bioactivity: The target compound’s dimethylamino and piperidinyl groups may enhance solubility and target binding compared to aryl amino substituents in analogs (e.g., ’s derivatives) . Piperidinyl groups are known to improve metabolic stability and membrane permeability in drug design. Cyclopropanesulfonamide in the target compound could confer rigidity and metabolic resistance compared to benzenesulfonamide derivatives (e.g., ’s Compound 9), which may exhibit faster clearance .
Synthetic Accessibility :
- Analogs like those in and are synthesized via nucleophilic substitution on trichlorotriazine precursors, with yields >80% under mild conditions (DMF, room temperature) . The target compound likely follows similar routes, though its cyclopropane moiety may require additional steps.
Biological Performance :
- ’s derivatives with N-(pyrimidin-2-yl)benzenesulfonamide groups showed broad-spectrum antimicrobial activity (MIC 2–16 µg/mL against S. aureus and E. coli), suggesting the target compound’s sulfonamide group may contribute to similar effects .
- In contrast, ’s hybrids with imidazolidin-2-ylidene substituents demonstrated kinase inhibition (IC50 < 5 µM), highlighting the role of sulfonamide-linked heterocycles in enzyme targeting .
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that exhibits notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and structural analyses to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Triazine Moiety : Enhances interaction with biological targets.
- Dimethylamino Group : Contributes to its reactivity and solubility.
- Piperidine Ring : Impacts pharmacological activity.
- Cyclopropanesulfonamide Group : May influence binding affinity.
This structural diversity is crucial for its biological activity, particularly in enzyme inhibition.
Enzyme Inhibition
Preliminary studies indicate that this compound shows significant inhibitory effects on various enzymes. Notably:
- PARP1 Inhibition : Related compounds have demonstrated IC50 values in the low micromolar range for PARP1 (Poly ADP-ribose polymerase 1), suggesting potential applications in cancer therapy.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
This table illustrates how the combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs.
Cancer Therapy Applications
Research has indicated that compounds with similar structural motifs have been explored for their potential as anticancer agents. For instance, studies involving sulphonamides incorporating 1,3,5-triazine motifs have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Mechanistic Studies
Mechanistic studies are vital for understanding how this compound interacts with target enzymes. These studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes.
- Kinetic Studies : Understanding the rate of enzyme inhibition.
Such studies can elucidate the compound's therapeutic potential and guide future drug development efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
